molecular formula C8H19N B570408 Octylamine-d17 CAS No. 1173022-14-4

Octylamine-d17

Cat. No. B570408
CAS RN: 1173022-14-4
M. Wt: 146.351
InChI Key: IOQPZZOEVPZRBK-OISRNESJSA-N
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Description

Octylamine-d17 is a deuterated variant of octylamine, which is a primary amine with eight carbon atoms in its alkyl chain . The CAS number for Octylamine-d17 is 1173022-14-4 .


Molecular Structure Analysis

Octylamine, the non-deuterated variant of Octylamine-d17, has a molecular formula of C8H19N . It is expected that Octylamine-d17 would have a similar structure, but with deuterium (D) atoms replacing some of the hydrogen atoms.


Chemical Reactions Analysis

Amines, including octylamine, can undergo various reactions. For instance, they can react with carbon dioxide in the presence of a superacid, leading to the formation of carbamic acids . Additionally, octylamine-functionalized graphene oxide materials have been designed for energy harvesting and as an anti-corrosion coating for metal alloy protection .


Physical And Chemical Properties Analysis

Octylamine, the non-deuterated variant, has a density of 0.8±0.1 g/cm3, a boiling point of 179.4±3.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . Octylamine-d17 is expected to have similar properties .

Scientific Research Applications

1. Neurochemical Research in Invertebrates

  • Octylamine-d17 is relevant in the study of biogenic amines like octopamine in invertebrates, which are critical for physiological regulation, including neuronal development and behavioral responses (Balfanz et al., 2005).

2. Neurotransmitter Studies

  • Research on octylamine and its derivatives aids in understanding neurotransmitter functions in invertebrates, such as octopamine and tyramine, which are key for modulating behaviors and physiological processes (Roeder, 2005).

3. Biomedical Applications

  • Octylamine-d17 plays a role in biomedical research, especially in understanding the mechanisms of neurotransmission and its modulation in various physiological processes in invertebrates (Roeder, 1999).

4. Material Science and Quantum Dots Synthesis

  • In material science, octylamine-d17 is used in the synthesis of quantum dots, where it influences the structure and properties of these nanomaterials (Hassinen et al., 2010).

5. Chemical and Physical Property Analysis

  • The compound is also important in studying the chemical and physical properties of mixtures and compounds, such as in analyzing solid-liquid equilibria and excess molar volumes in various systems (Domańska & Gloskowska, 2004).

6. Corrosion Prevention Research

  • Octylamine-d17 has been explored for its potential in corrosion prevention, particularly in atmospheric corrosion protection for metals (Subramanian et al., 2002).

7. Adsorption Studies

  • It is also used in adsorption studies, such as in the examination of anionic dye adsorption onto modified surfaces, showcasing its relevance in environmental science and engineering (Benyoub et al., 2021).

Safety and Hazards

Octylamine, the non-deuterated variant, is classified as a flammable liquid and vapor. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life .

Mechanism of Action

Target of Action

Octylamine-d17 is a labeled analogue of Octylamine The primary targets of Octylamine-d17 are not explicitly mentioned in the available literature

Pharmacokinetics

It has a molecular weight of 146.35 , a boiling point of 179°C , and a density of 0.883 g/mL at 25°C . These properties may influence its pharmacokinetics and bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octylamine-d17. For instance, stable isotope-labeled compounds like Octylamine-d17 are used as environmental pollutant standards for the detection in various environments such as air, water, soil, sediment, and food . .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Octylamine-d17 can be achieved through a multi-step process involving the reaction of an appropriate starting material with deuterated reagents.", "Starting Materials": [ "1-Octanol-d17", "Sodium hydride", "Chlorotrimethylsilane", "Ammonia" ], "Reaction": [ "1. Conversion of 1-Octanol-d17 to its corresponding alkoxide using sodium hydride.", "2. Reaction of the alkoxide with chlorotrimethylsilane to form the corresponding trimethylsilyl ether.", "3. Treatment of the trimethylsilyl ether with ammonia to generate the corresponding amine.", "4. Purification and isolation of Octylamine-d17 via distillation or chromatography." ] }

CAS RN

1173022-14-4

Product Name

Octylamine-d17

Molecular Formula

C8H19N

Molecular Weight

146.351

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-amine

InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

IOQPZZOEVPZRBK-OISRNESJSA-N

SMILES

CCCCCCCCN

synonyms

Octylamine-d17;  1-Aminooctane-d17;  1-Octylamine-d17;  Amine OD-d17;  Armeen 8-d17;  Armeen 8D-d17;  Caprylamine-d17;  Caprylylamine-d17;  Farmin 08D-d17;  Genamin 8R-d17;  Monooctylamine-d17;  NSC 9824-d17;  Octan-1-amine-d17;  Octanamine-d17;  n-Octylamine-d17; 

Origin of Product

United States

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